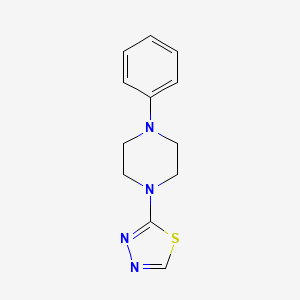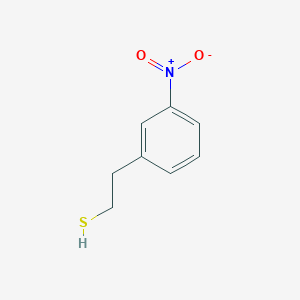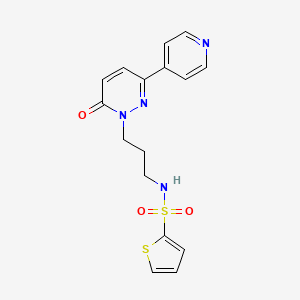
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, commonly known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamides, which are known for their antibacterial properties. OPB-31121 has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.
作用機序
OPB-31121 has a unique mechanism of action, which involves the inhibition of carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, which is essential for the survival and growth of cancer cells. By inhibiting these enzymes, OPB-31121 disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
OPB-31121 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, colon, and prostate cancer. OPB-31121 has also been found to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer. In addition, it has been shown to have a low toxicity profile, making it a safe candidate for clinical trials.
実験室実験の利点と制限
OPB-31121 has several advantages for lab experiments. It has a unique mechanism of action, making it a promising candidate for the treatment of various diseases. It has also been found to have a low toxicity profile, making it a safe candidate for clinical trials. However, the synthesis of OPB-31121 is complex and requires several steps, which can be time-consuming and expensive. In addition, the efficacy of OPB-31121 may vary depending on the type of cancer and the stage of the disease.
将来の方向性
There are several future directions for the research and development of OPB-31121. One direction is to further optimize the synthesis of OPB-31121 to improve its yield and purity. Another direction is to conduct more preclinical studies to evaluate the efficacy of OPB-31121 in different types of cancer and at different stages of the disease. In addition, clinical trials are needed to evaluate the safety and efficacy of OPB-31121 in humans. Finally, the development of new formulations and delivery methods for OPB-31121 may improve its bioavailability and efficacy.
合成法
The synthesis of OPB-31121 involves several steps, including the condensation reaction of 2-acetylpyridine with hydrazine hydrate, followed by the reaction of the resulting pyridazinone with 3-bromo-1-propanol. The final product is obtained by the reaction of the intermediate with thiophene-2-sulfonyl chloride. The synthesis of OPB-31121 has been optimized to yield high purity and high yield.
科学的研究の応用
OPB-31121 has been extensively studied for its potential therapeutic applications. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many types of cancer. OPB-31121 has also been found to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c21-15-5-4-14(13-6-9-17-10-7-13)19-20(15)11-2-8-18-25(22,23)16-3-1-12-24-16/h1,3-7,9-10,12,18H,2,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHUSONIHMLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

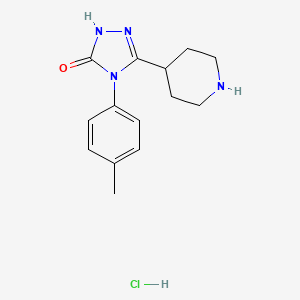
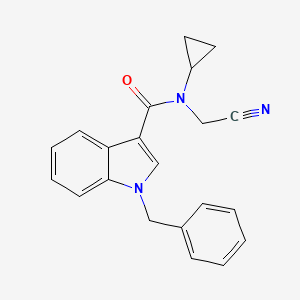
![ethyl 2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2900412.png)
![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)
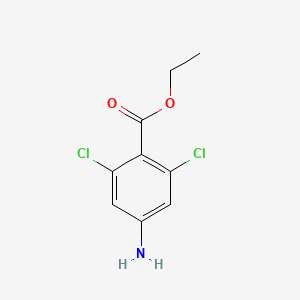
![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)
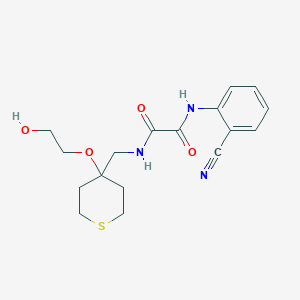
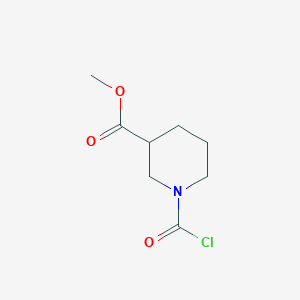
![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)
![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)
